molecular formula C17H10N2O5S B5177949 (5Z)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

(5Z)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B5177949
M. Wt: 354.3 g/mol
InChI Key: UPQDSTMXDAODSY-GDNBJRDFSA-N
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Description

The compound (5Z)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is a complex organic molecule that features a thiazolidine-2,4-dione core This structure is often associated with various biological activities, making it a subject of interest in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione typically involves multiple steps:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting a suitable thioamide with a halogenated acetic acid derivative under basic conditions.

    Introduction of the Prop-2-yn-1-yl Group: This step involves the alkylation of the thiazolidine-2,4-dione core with a propargyl halide.

    Attachment of the Furan Ring: The furan ring can be introduced via a condensation reaction with a suitable aldehyde.

    Addition of the Nitrophenyl Group: This final step involves the nitration of the phenyl ring, which can be achieved using a mixture of nitric acid and sulfuric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the prop-2-yn-1-yl group.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazolidine-2,4-dione core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include epoxides and hydroxylated derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted thiazolidine-2,4-dione derivatives can be obtained.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. The thiazolidine-2,4-dione core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their anti-inflammatory and anti-cancer properties. The presence of the nitrophenyl group enhances its biological activity.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidine-2,4-dione core can inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group can further enhance this interaction through additional binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidine-2,4-dione core and are known for their anti-diabetic properties.

    Nitrophenyl Derivatives: Compounds with a nitrophenyl group are often studied for their biological activities.

Uniqueness

The unique combination of a thiazolidine-2,4-dione core, a furan ring, and a nitrophenyl group makes (5Z)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione distinct. This combination enhances its chemical reactivity and potential for various applications in research and industry.

Properties

IUPAC Name

(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O5S/c1-2-9-18-16(20)15(25-17(18)21)10-13-7-8-14(24-13)11-3-5-12(6-4-11)19(22)23/h1,3-8,10H,9H2/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQDSTMXDAODSY-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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